

Cesium-136: A Technical Guide to its Health and Environmental Impacts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium-136

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Abstract

Cesium-136 (^{136}Cs) is a radioactive fission product with a relatively short half-life, representing a distinct challenge in the fields of radiobiology, environmental science, and health physics. Overshadowed in research by its longer-lived counterparts, Cesium-137 and Cesium-134, the specific health and environmental consequences of ^{136}Cs exposure are less comprehensively documented. This technical guide synthesizes the available scientific information on **Cesium-136**, providing a detailed overview of its physical properties, environmental behavior, and biological effects. Particular emphasis is placed on quantitative data, experimental methodologies, and the cellular signaling pathways impacted by its ionizing radiation. This document aims to serve as a foundational resource for researchers and professionals engaged in assessing the risks and developing potential therapeutics related to internal radionuclide contamination.

Introduction to Cesium-136

Cesium-136 is a radioactive isotope of cesium, an alkali metal. It is produced primarily as a fission product in nuclear reactors and during the detonation of nuclear weapons.[1] Unlike the more commonly studied Cesium-137 (half-life ~30 years) and Cesium-134 (half-life ~2 years), **Cesium-136** has a much shorter half-life of approximately 13.16 days.[2] This short half-life means that it is of greatest concern in the immediate aftermath of a nuclear event. ^{136}Cs decays to the stable isotope Barium-136 via beta decay, emitting both beta particles and

gamma radiation.[1][3] It is this emission of ionizing radiation that is the source of its health and environmental risks.

Physical and Radiochemical Properties

A clear understanding of the fundamental properties of **Cesium-136** is essential for dosimetry, shielding, and detection.

Property	Value
Half-life	13.16 days[2]
Decay Mode	Beta (β^-) decay[1][3]
Decay Product	Barium-136 (^{136}Ba) (stable)[1][3]
Beta Decay Energy (Maximum)	2.548 MeV[1][2]
Primary Gamma Ray Energies	Multiple, with prominent emissions
Specific Activity	2.75×10^{15} Bq/g[3]

Health Impacts of Cesium-136

The health effects of **Cesium-136** are a direct consequence of the damage caused by its beta and gamma radiation to biological tissues. Following internal exposure, typically through ingestion or inhalation, cesium is readily absorbed and distributed throughout the body, behaving as an analog of potassium.[4] This leads to its accumulation in soft tissues, particularly muscle.[4]

Dosimetry and Biokinetics

Internal dose calculations are critical for assessing the risk from ^{136}Cs exposure. The International Commission on Radiological Protection (ICRP) provides dose conversion factors for ingested and inhaled radionuclides.

Age Group	Ingestion Dose Coefficient (Sv/Bq)	Inhalation Dose Coefficient (Sv/Bq)
Adults	3.6×10^{-9}	2.7×10^{-9}
10-15 years	3.8×10^{-9}	3.0×10^{-9}
5-10 years	5.8×10^{-9}	4.7×10^{-9}
1-5 years	9.6×10^{-9}	7.9×10^{-9}
Infants (<1 year)	1.8×10^{-8}	1.5×10^{-8}

Data sourced from ICRP Publication 119.

Documented Health Effects

Specific experimental data for the health effects of **Cesium-136** are scarce in publicly available literature. The majority of research on the health impacts of radioactive cesium has been conducted using Cesium-137 and Cesium-134. However, the mechanisms of damage are the same: ionizing radiation causing cellular and DNA damage. High doses of radiation from radioactive cesium can lead to acute radiation syndrome, characterized by nausea, vomiting, diarrhea, and bone marrow suppression.[5] Long-term effects of lower-level exposure are primarily associated with an increased risk of cancer.

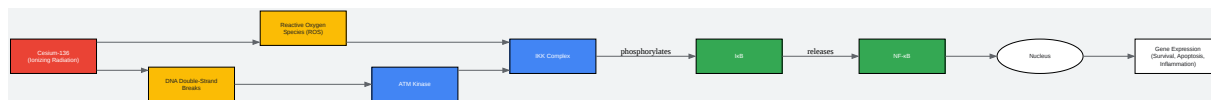
Due to the lack of specific quantitative data for **Cesium-136**, the following table presents data for the more studied Cesium-137 as a proxy for the potential effects of a beta and gamma-emitting cesium isotope.

Endpoint	Species	Route of Administration	Dose	Observed Effect
LD _{50/30} (Lethal Dose, 50% in 30 days)	Mouse	Intraperitoneal injection of ¹³⁷ CsCl	21.5 µCi/g	50% mortality within 30 days.
Mortality	Dog	Intravenous injection of ¹³⁷ CsCl	3800 µCi/kg	Death within 33 days.
Genotoxicity	Mouse	Oral administration of CsCl (stable)	125-500 mg/kg	Significant increase in chromosomal breaks in bone marrow cells. [4]
Reproductive Effects	Dog	Intravenous injection of ¹³⁷ CsCl	7.42 to 16.40 Gy (total dose)	Damage to germinal epithelium and lack of sperm (azoospermia). [6]

Cellular Signaling Pathways Affected by Ionizing Radiation

Ionizing radiation from sources like **Cesium-136** can trigger a cascade of cellular signaling events, primarily in response to DNA damage and oxidative stress. Two key pathways implicated in the cellular response to radiation are the NF-κB and MAPK pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the cellular stress response, inflammation, and cell survival. Ionizing radiation can activate NF-κB, leading to the transcription of genes that can either promote cell survival or induce apoptosis (programmed cell death).



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NF-κB pathway activation by **Cesium-136**.

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Ionizing radiation can activate several branches of the MAPK family, such as JNK and p38, which are generally associated with stress responses and apoptosis.



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MAPK pathway activation by **Cesium-136**.

Environmental Impact of **Cesium-136**

The release of **Cesium-136** into the environment poses a risk of contamination to soil, water, and the biosphere. Its environmental behavior is governed by its chemical properties as an alkali metal.

Environmental Fate and Transport

Upon atmospheric release, radioactive cesium can travel long distances before being deposited on land and water surfaces through wet and dry deposition. In soil, cesium ions bind strongly to clay particles, which limits their vertical migration.[7] However, in soils with low clay

content and low potassium levels, cesium can be more mobile and available for uptake by plants.

Bioaccumulation and Food Chain Transfer

Cesium's chemical similarity to potassium leads to its uptake by plants, although this is generally less efficient than potassium uptake. The soil-to-plant transfer factor (TF), which is the ratio of the radionuclide concentration in the plant to that in the soil, is a key parameter for assessing the entry of cesium into the food chain.

Specific TF values for **Cesium-136** are not readily available. The following table provides representative TF values for radioactive cesium (primarily based on Cs-137 and Cs-134 data) in various types of vegetation. These values can vary significantly depending on soil type, plant species, and agricultural practices.

Plant Type	Soil-to-Plant Transfer Factor (dry weight basis)
Grasses and Forage	0.01 - 1.0
Leafy Vegetables	0.005 - 0.5
Root Vegetables	0.002 - 0.2
Fruits	0.001 - 0.1
Grains	0.001 - 0.05

Data compiled from multiple radioecology studies.

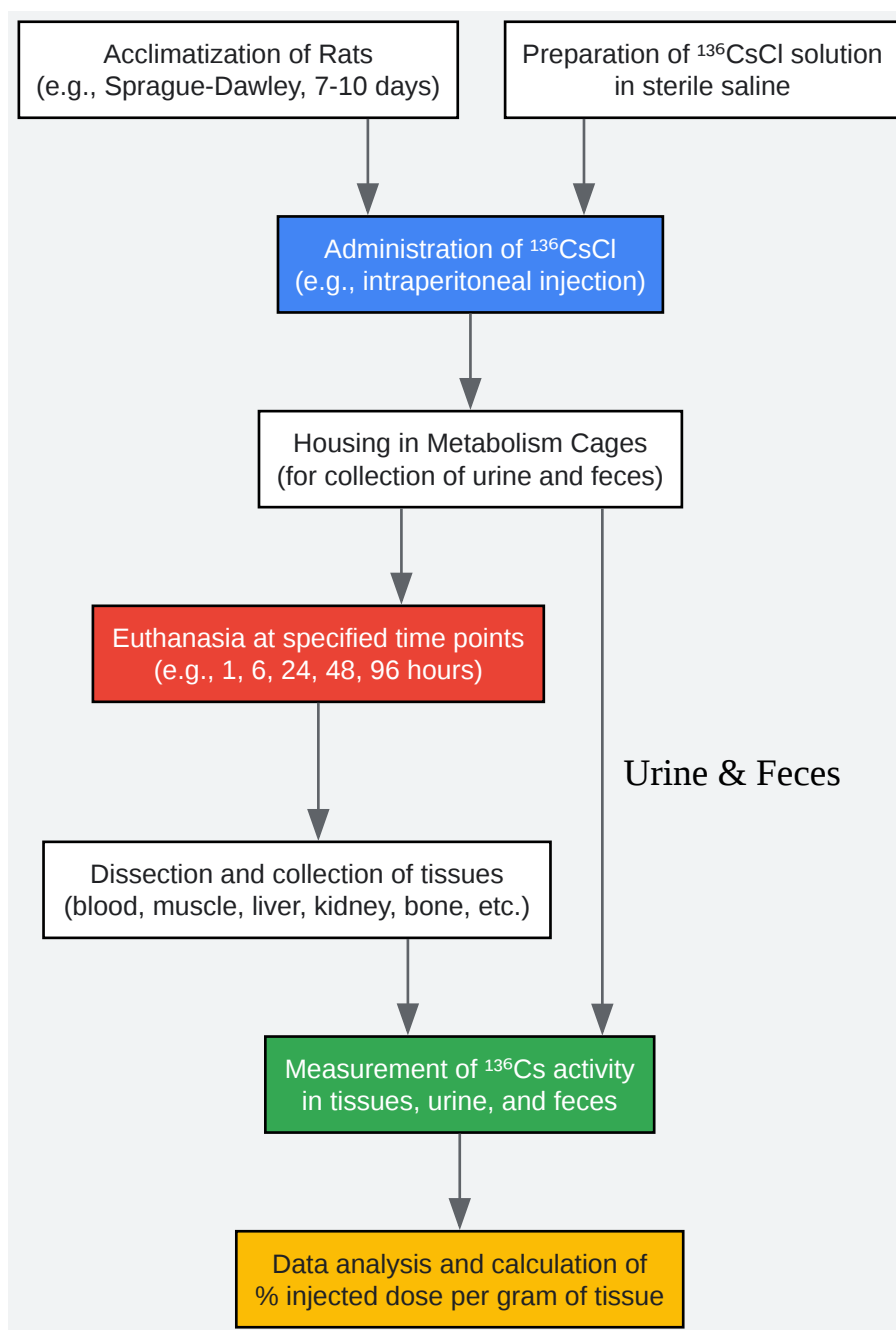
Once in the food chain, **Cesium-136** can be transferred to animals and subsequently to humans.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of the effects of **Cesium-136**. Due to the scarcity of published protocols specifically for ^{136}Cs , the following sections outline generalized, yet detailed, methodologies for key experiments based on research with other cesium radioisotopes.

In Vivo Study of Cesium-136 Biodistribution in a Rodent Model

This protocol describes a typical experiment to determine the distribution and excretion of **Cesium-136** in rats.



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Workflow for in vivo biodistribution study.

Methodology:

- **Animal Model:** Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for one week.
- **Radionuclide Administration:** A solution of $^{136}\text{CsCl}$ in sterile saline is administered via intraperitoneal injection at a known activity (e.g., 100 kBq per animal).
- **Sample Collection:** At predetermined time points post-injection (e.g., 1, 6, 24, 48, 96 hours), groups of animals are euthanized. Blood, major organs (liver, kidneys, spleen, heart, lungs), muscle, and bone are collected and weighed. Urine and feces are collected from metabolism cages throughout the experiment.
- **Sample Analysis:** The activity of ^{136}Cs in each sample is determined using a gamma counter, counting the characteristic gamma emissions of ^{136}Cs .
- **Data Analysis:** The percentage of the injected dose per gram of tissue is calculated for each organ at each time point to determine the biodistribution and retention of ^{136}Cs .

In Vitro Cellular Uptake and Genotoxicity Assay

This protocol outlines an experiment to assess the uptake of **Cesium-136** by cells in culture and its potential to cause DNA damage.

Methodology:

- **Cell Culture:** A human cell line (e.g., lung fibroblasts) is cultured in appropriate media in multi-well plates until confluent.
- **Exposure:** The culture medium is replaced with a medium containing a known concentration of $^{136}\text{CsCl}$ (e.g., 10 Bq/mL). Cells are incubated for various time periods (e.g., 1, 4, 12, 24 hours).
- **Uptake Measurement:** At each time point, the cells are washed to remove external ^{136}Cs . The cells are then lysed, and the ^{136}Cs activity in the cell lysate is measured using a liquid scintillation counter.
- **Genotoxicity Assessment (Comet Assay):**

- After exposure, cells are harvested and embedded in low-melting-point agarose on a microscope slide.
- The cells are lysed, and the slides are subjected to electrophoresis.
- DNA is stained with a fluorescent dye, and the "comet tails" (representing fragmented DNA) are visualized and quantified using fluorescence microscopy and image analysis software.
- The extent of DNA damage is correlated with the intracellular concentration of ^{136}Cs .

Conclusion

Cesium-136, while less persistent in the environment than other cesium isotopes, presents a significant short-term radiological hazard following a nuclear release. Its health effects are driven by the damaging potential of its beta and gamma emissions, which can induce cellular damage and increase cancer risk. The environmental mobility of ^{136}Cs and its ability to enter the food chain necessitate careful monitoring and risk assessment in the event of contamination. Further research is warranted to fill the existing gaps in our knowledge of the specific quantitative health and environmental impacts of **Cesium-136**, and to develop targeted therapeutic strategies for the decorporation of this and other medically relevant radionuclides. This guide provides a foundational framework for such future investigations.

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- To cite this document: BenchChem. [Cesium-136: A Technical Guide to its Health and Environmental Impacts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081885#health-and-environmental-impact-of-cesium-136]

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